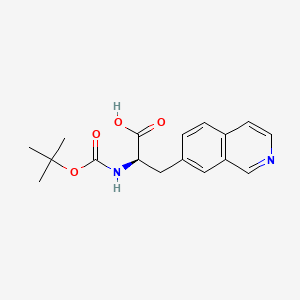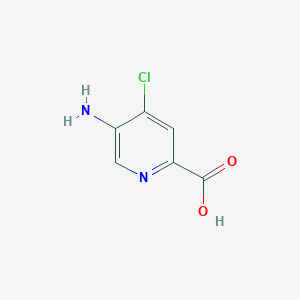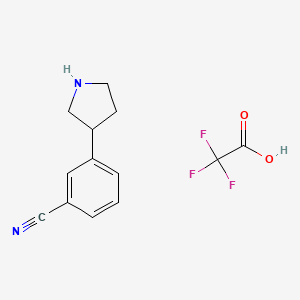
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate: is a chemical compound with the molecular formula C13H13F3N2O2 and a molecular weight of 286.25 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a benzonitrile moiety, with a trifluoroacetate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate typically involves the reaction of pyrrolidine derivatives with benzonitrile under specific conditions. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as amination, cyclization, and oxidation of pyrrolidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: Conversion of pyrrolidine derivatives to pyrrolidin-2-ones.
Reduction: Reduction of nitrile groups to amines.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: Formation of pyrrolidin-2-ones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on various biological pathways and targets .
Industry: In the industrial sector, it is used in the synthesis of fine chemicals, dyes, and pigments .
Mecanismo De Acción
The mechanism of action of 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This compound can bind to enantioselective proteins, influencing their biological activity and leading to various pharmacological effects .
Comparación Con Compuestos Similares
Pyrrolidine-2-one: A common structural motif in natural products and synthetic compounds with potent biological activities.
Pyrrolidine-2,5-diones: Used in the synthesis of bioactive molecules.
Prolinol: A derivative of pyrrolidine used in medicinal chemistry.
Uniqueness: 3-(Pyrrolidin-3-yl)benzonitrile 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine derivatives. This makes it a valuable compound in various scientific research applications .
Propiedades
Fórmula molecular |
C13H13F3N2O2 |
|---|---|
Peso molecular |
286.25 g/mol |
Nombre IUPAC |
3-pyrrolidin-3-ylbenzonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H12N2.C2HF3O2/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11;3-2(4,5)1(6)7/h1-3,6,11,13H,4-5,8H2;(H,6,7) |
Clave InChI |
CCMNEOUJVAKPQE-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC=CC(=C2)C#N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
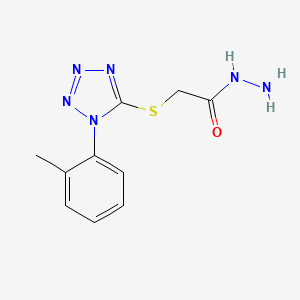
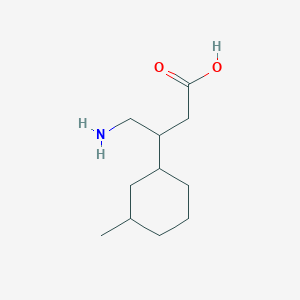
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)
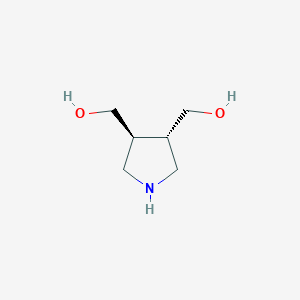
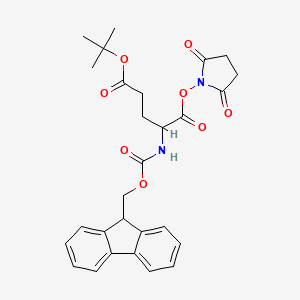
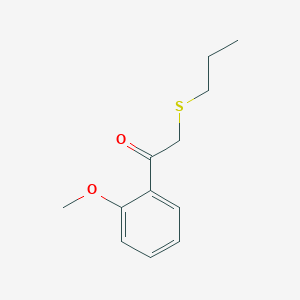
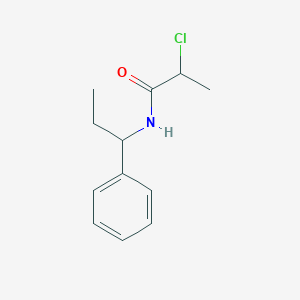

![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine](/img/structure/B13644885.png)
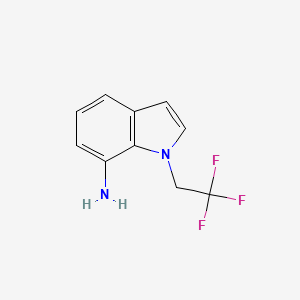
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
